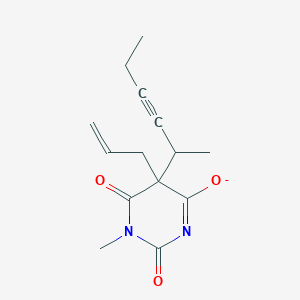
Methohexital(1-)
Descripción general
Descripción
Methohexital(1-) is the cation resulting from the removal of a proton from the N(3) position of methohexital. It is a conjugate base of a methohexital.
Aplicaciones Científicas De Investigación
Induction of Anesthesia
Methohexital is commonly used for the induction of general anesthesia prior to surgical procedures. Its rapid action allows for quick patient turnover in operating rooms. The typical administration involves intravenous injection, with effects observed within 30 seconds .
- Dosage and Administration : The recommended dose for adults ranges from 1 to 2 mg/kg intravenously. In pediatric patients, doses are often lower (0.5 to 1 mg/kg) due to their smaller body mass .
Sedation in Emergency Medicine
Methohexital is effective for procedural sedation in emergency departments, particularly for short procedures that require patients to remain still. It has been documented to provide effective sedation during imaging studies such as CT scans.
- Case Study : In a study involving pediatric patients undergoing CT scans, methohexital was administered at a mean dose of 1 mg/kg, resulting in rapid sedation onset (approximately 1 minute) and effective immobilization during procedures .
Electroconvulsive Therapy (ECT)
Due to its ability to lower the seizure threshold, methohexital is utilized during ECT procedures. Its rapid recovery profile allows patients to regain consciousness quickly post-procedure, typically within 3 to 7 minutes .
- Advantages : Compared to other barbiturates used in ECT, methohexital provides a faster recovery time and fewer cumulative effects due to its short half-life .
Comparative Effectiveness
The following table summarizes key pharmacological properties and clinical applications of methohexital compared to other anesthetics:
| Property/Aspect | Methohexital | Thiopental | Amobarbital |
|---|---|---|---|
| Onset of Action | 30 seconds | 30-60 seconds | 60 seconds |
| Duration of Action | ~10-15 minutes | ~30-40 minutes | ~30-60 minutes |
| Recovery Time | 3-7 minutes | 10-20 minutes | Variable |
| Seizure Threshold Effect | Lowers | Lowers | Lowers |
| Common Uses | Induction of anesthesia | Induction of anesthesia | ECT |
Safety and Adverse Effects
While methohexital is generally considered safe when administered by trained professionals, there are potential adverse effects including respiratory depression and hypotension. Notably, it can induce seizures in susceptible individuals .
Propiedades
IUPAC Name |
5-hex-3-yn-2-yl-1-methyl-2,6-dioxo-5-prop-2-enylpyrimidin-4-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXKDOXHBHYTKP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(C)C1(C(=NC(=O)N(C1=O)C)[O-])CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N2O3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















